molecular formula C16H16N2O B10970668 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea CAS No. 289474-56-2

1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea

Cat. No.: B10970668
CAS No.: 289474-56-2
M. Wt: 252.31 g/mol
InChI Key: FQDYPIVYGMFAGN-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an indane moiety and a phenyl group attached to a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

2,3-dihydro-1H-indene-5-amine+phenyl isocyanateThis compound\text{2,3-dihydro-1H-indene-5-amine} + \text{phenyl isocyanate} \rightarrow \text{this compound} 2,3-dihydro-1H-indene-5-amine+phenyl isocyanate→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or indane moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indane and phenyl moieties.

    Reduction: Reduced forms of the urea group, potentially leading to amines.

    Substitution: Substituted derivatives with various functional groups replacing the phenyl or indane moieties.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is explored for use in various industrial processes, including catalysis and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea is unique due to the presence of both an indane moiety and a phenyl group attached to the urea functional group. This combination imparts specific chemical and physical properties to the compound, making it distinct from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

CAS No.

289474-56-2

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea

InChI

InChI=1S/C16H16N2O/c19-16(17-14-7-2-1-3-8-14)18-15-10-9-12-5-4-6-13(12)11-15/h1-3,7-11H,4-6H2,(H2,17,18,19)

InChI Key

FQDYPIVYGMFAGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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